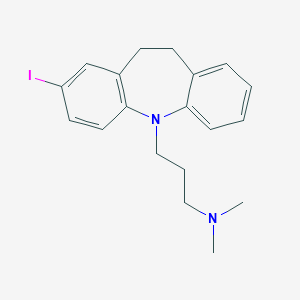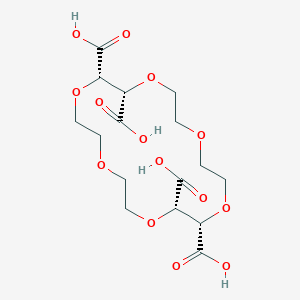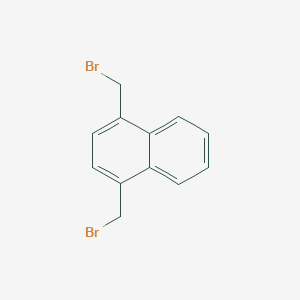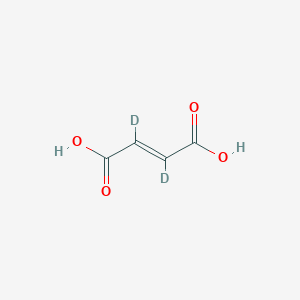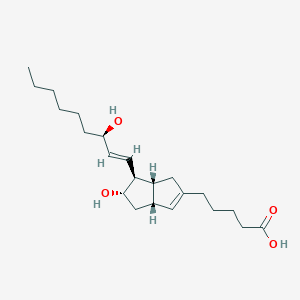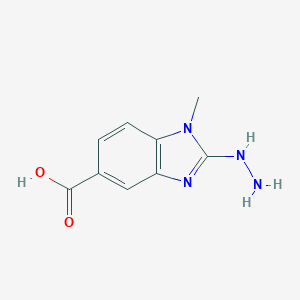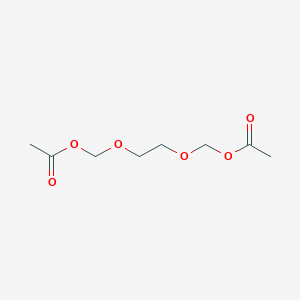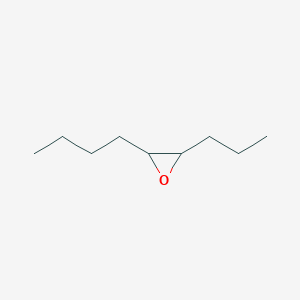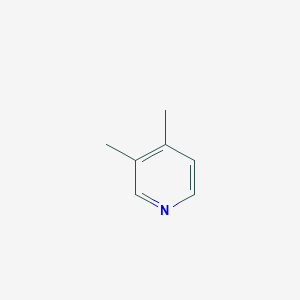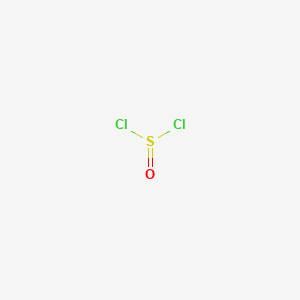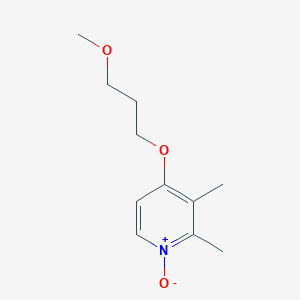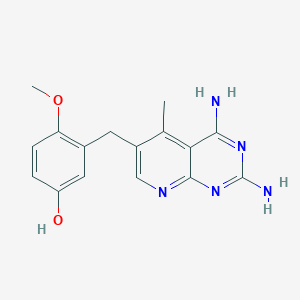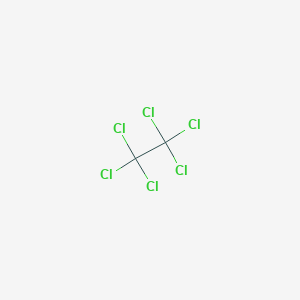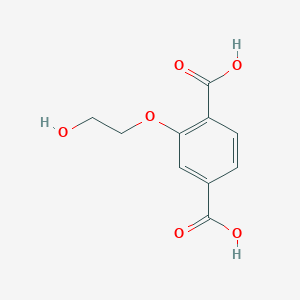![molecular formula C30H46N3+ B051849 N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline CAS No. 119738-64-6](/img/structure/B51849.png)
N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline, commonly known as DCMU, is a photosynthetic inhibitor that is widely used in scientific research. This compound is a herbicide that targets the photosystem II complex of plants and algae, and it has been extensively studied for its effects on photosynthesis and plant growth.
Mécanisme D'action
DCMU works by binding to the QB site of the D1 protein in the photosystem II complex. This prevents the transfer of electrons from the water-splitting complex to the photosystem II reaction center, which ultimately leads to the inhibition of photosynthesis.
Effets Biochimiques Et Physiologiques
DCMU has a number of biochemical and physiological effects on plants and algae. It has been shown to reduce the rate of photosynthesis, inhibit the growth of chloroplasts, and disrupt the synthesis of chlorophyll. Additionally, DCMU can induce oxidative stress and damage to plant cells, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCMU in lab experiments is its specificity for photosystem II. This allows researchers to selectively inhibit this complex and study its effects on photosynthesis and plant growth. However, DCMU can also have non-specific effects on other cellular processes, which can complicate data interpretation. Additionally, DCMU is toxic to humans and animals, which requires careful handling and disposal.
Orientations Futures
There are a number of future directions for research on DCMU and its effects on photosynthesis and plant growth. One area of interest is the development of new herbicides that target photosystem II. Additionally, researchers are investigating the use of DCMU as a tool for studying the effects of environmental stress on plant growth and development. Finally, there is interest in using DCMU as a potential therapeutic agent for the treatment of cancer, as it has been shown to have anti-tumor effects in certain cell lines.
Méthodes De Synthèse
DCMU is synthesized through a multistep process that involves the reaction of aniline with butyl lithium, followed by the addition of a pyridine derivative and a conjugated diene. The resulting compound is then quaternized with diethyl sulfate to produce the final product.
Applications De Recherche Scientifique
DCMU is commonly used in scientific research to study the photosynthetic process in plants and algae. It is a potent inhibitor of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting this complex, DCMU can be used to investigate the mechanisms of photosynthesis and the effects of environmental stress on plant growth.
Propriétés
Numéro CAS |
119738-64-6 |
|---|---|
Nom du produit |
N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline |
Formule moléculaire |
C30H46N3+ |
Poids moléculaire |
448.7 g/mol |
Nom IUPAC |
N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline |
InChI |
InChI=1S/C30H46N3/c1-5-9-24-33(25-10-6-2)30-18-16-28(17-19-30)14-11-12-15-29-20-26-32(27-21-29)23-13-22-31(7-3)8-4/h11-12,14-21,26-27H,5-10,13,22-25H2,1-4H3/q+1 |
Clé InChI |
MHYAQDHPWDDJEZ-UHFFFAOYSA-N |
SMILES isomérique |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C=C/C2=CC=[N+](C=C2)CCCN(CC)CC |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCCN(CC)CC |
SMILES canonique |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCCN(CC)CC |
Autres numéros CAS |
119738-64-6 |
Synonymes |
N-(3-(triethylammonium)propyl)-4-(4-(p-dibutylaminophenyl)butadienyl)pyridinium dibromide RH 292 RH-292 RH292 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



